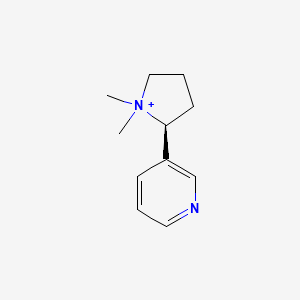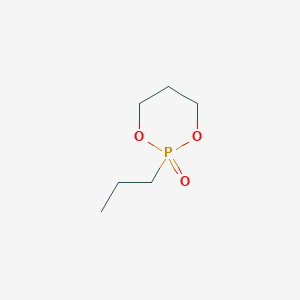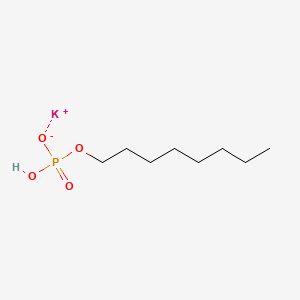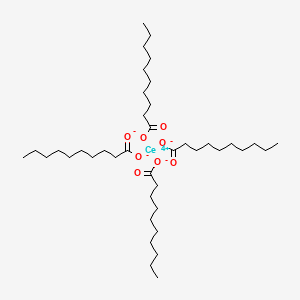
5-Docosenoic acid, (5Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Docosenoic acid, (5Z)-, also known as (Z)-docos-5-enoic acid, is a monounsaturated very-long-chain fatty acid with the molecular formula C22H42O2. It is characterized by a double bond at the 5th carbon position in the cis configuration. This compound is part of the fatty acyls category and is known for its presence in various plant species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of very-long-chain fatty acids like 5-Docosenoic acid, (5Z)-, can be achieved through coupling reactions between terminal alkynes and bromoalkanoic acids. This method allows the formation of the desired product in two steps. Another approach involves the Wittig reaction, which is used to prepare (Z)-configured monoenes in a single step .
Industrial Production Methods: Industrial production of 5-Docosenoic acid, (5Z)-, typically involves the extraction from natural sources such as meadowfoam oil. The oil is processed to isolate the fatty acids, which are then purified to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Docosenoic acid, (5Z)-, undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to form docosanoic acid.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Docosanoic acid.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
5-Docosenoic acid, (5Z)-, has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of lubricants and cosmetics due to its long-chain structure
Mecanismo De Acción
The mechanism of action of 5-Docosenoic acid, (5Z)-, involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also interact with specific enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect lipid metabolism and signaling .
Comparación Con Compuestos Similares
Docosanoic acid: A saturated fatty acid with no double bonds.
13Z-docosenoic acid: A monounsaturated fatty acid with a double bond at the 13th carbon position.
15Z-docosenoic acid: A monounsaturated fatty acid with a double bond at the 15th carbon position.
Comparison: 5-Docosenoic acid, (5Z)-, is unique due to its double bond at the 5th position, which influences its chemical reactivity and biological functions. Compared to its saturated counterpart, docosanoic acid, it has different physical properties and reactivity. The position of the double bond also distinguishes it from other monounsaturated docosenoic acids, affecting its interaction with enzymes and receptors .
Propiedades
Número CAS |
64777-02-2 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
(Z)-docos-5-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h17-18H,2-16,19-21H2,1H3,(H,23,24)/b18-17- |
Clave InChI |
RFCSPHPIGYWVCG-ZCXUNETKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C\CCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















